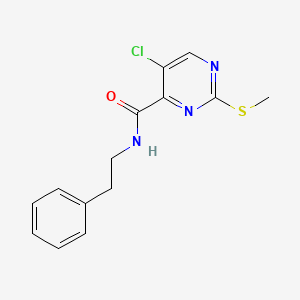![molecular formula C17H18N6O3 B12160016 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160016.png)
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)-N-[3-(テトラヒドロフラン-2-イル)-1H-1,2,4-トリアゾール-5-イル]アセトアミドは、そのユニークな構造的特性と潜在的な用途により、様々な科学分野で注目を集めている複雑な有機化合物です。この化合物は、フタラジノンコア、トリアゾール環、およびテトラヒドロフラン部分を特徴としており、医薬品化学および材料科学における研究のための多用途な候補となっています。
準備方法
合成経路および反応条件
2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)-N-[3-(テトラヒドロフラン-2-イル)-1H-1,2,4-トリアゾール-5-イル]アセトアミドの合成は、通常、複数のステップを伴います。
フタラジノンコアの形成: 最初のステップは、適切なヒドラジン誘導体をフタル酸無水物と環化させて、フタラジノンコアを形成することです。
トリアゾール環の導入: トリアゾール環は、通常、銅触媒条件(CuAAC)下でアジドとアルキン前駆体を用いた環状付加反応によって導入されます。
テトラヒドロフラン部分の結合: テトラヒドロフラン環は、求核置換反応または他の適切な有機変換によって組み込まれます。
最終カップリング: 最後のステップは、アシル化またはアミド化反応を使用して、トリアゾール-テトラヒドロフラン中間体をフタラジノンコアにカップリングすることです。
工業的生産方法
この化合物の工業的生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、工業的な需要を満たすためのプロセスのスケールアップが含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にフタラジノンコアに結合したメチル基で、酸化反応を起こす可能性があります。
還元: 還元反応は、構造内のカルボニル基を標的にすることができます。
置換: 求核置換反応と求電子置換反応は、トリアゾール環とフタラジノン環の様々な位置で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が一般的に使用されます。
置換: 条件は、特定の置換によって異なりますが、通常、水素化ナトリウム(NaH)などの塩基または塩酸(HCl)などの酸を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生じる可能性があり、一方、還元はアルコールまたはアミンを生じる可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性について研究されています。そのユニークな構造により、様々な官能化が可能になり、有機合成において貴重な中間体となります。
生物学
生物学的には、この化合物は、創薬におけるファーマコフォアとしての可能性について調査されています。生物学的標的に相互作用する能力により、新しい治療薬の開発候補となります。
医学
医学では、抗がん剤または抗炎症剤としての可能性について研究が行われています。特定の酵素または経路を阻害する能力が特に注目されています。
産業
産業的には、この化合物は、ポリマーやコーティングなど、そのユニークな構造的特徴から恩恵を受ける特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer or anti-inflammatory agent. The compound’s ability to inhibit specific enzymes or pathways is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique structural features.
作用機序
2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)-N-[3-(テトラヒドロフラン-2-イル)-1H-1,2,4-トリアゾール-5-イル]アセトアミドがその効果を発揮するメカニズムは、特定の分子標的との相互作用を伴います。これらの標的は、重要な生物学的経路に関与する酵素、受容体、または他のタンパク質を含む可能性があります。この化合物の構造により、これらの標的に結合し、その活性を阻害または調節することが可能になります。
類似化合物との比較
類似化合物
2-(3-メチル-4-オキソ-3,4-ジヒドロフタラジン-1-イル)アセトアミド: トリアゾールとテトラヒドロフランの部分がありません。
N-(3-(テトラヒドロフラン-2-イル)-1H-1,2,4-トリアゾール-5-イル)アセトアミド: フタラジノンコアがありません。
フタラジノン誘導体: フタラジノンコアに異なる置換基を持つ様々な誘導体。
独自性
この包括的な概要は、この化合物が科学研究における重要性と、様々な分野における潜在的な用途を強調しています。
特性
分子式 |
C17H18N6O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-(3-methyl-4-oxophthalazin-1-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C17H18N6O3/c1-23-16(25)11-6-3-2-5-10(11)12(22-23)9-14(24)18-17-19-15(20-21-17)13-7-4-8-26-13/h2-3,5-6,13H,4,7-9H2,1H3,(H2,18,19,20,21,24) |
InChIキー |
IMWNXFHYVTVSIO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=NNC(=N3)C4CCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12159937.png)


![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)
![3-(3-hydroxypropyl)-7,8-dimethyl-1-(4-methylphenyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159968.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)

![3,6-dimethyl-N-(2,4,5-trichlorophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12159979.png)
![7-ethyl-1-(4-ethylphenyl)-8-methyl-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12159986.png)
![4-(5-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}furan-2-yl)benzenesulfonamide](/img/structure/B12159993.png)
![4-(3-chlorophenyl)-N-(2-oxo-2-{[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B12159994.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B12159997.png)
![N'~1~,N'~10~-bis[(E)-(4-fluorophenyl)methylidene]decanedihydrazide](/img/structure/B12159998.png)
